molecular formula C15H14FNO2 B2688438 4-fluoro-N-(4-methoxy-2-methylphenyl)benzamide CAS No. 478064-39-0

4-fluoro-N-(4-methoxy-2-methylphenyl)benzamide

Cat. No.: B2688438
CAS No.: 478064-39-0
M. Wt: 259.28
InChI Key: KUJIMVPGAIQVQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-N-(4-methoxy-2-methylphenyl)benzamide is a synthetic benzamide compound with the CAS Registry Number 875525-28-3 and a molecular formula of C15H14FNO2 . It has a molecular weight of 259.28 g/mol . Benzamides represent a significant class of organic molecules that are extensively utilized in organic synthesis and pharmaceutical research due to their versatile biological activities . The core benzanilide structure, which consists of two aromatic rings linked by an amide group, is known to be present in compounds with a wide range of biological activity . Various N-substituted benzamides have been documented to exhibit potent antiemetic activity, among other pharmacological effects . In laboratory research, this compound serves as a valuable building block for the design and synthesis of more complex molecules. Its structure, featuring a fluoro-substituted benzene ring and a methoxy-substituted aniline moiety, makes it a candidate for structure-activity relationship (SAR) studies, particularly in the exploration of new antimicrobial and antiviral agents . Chalcones and their derivatives, which share some structural similarities with benzamides as open-chain flavonoids, have demonstrated promising activity against pathogenic viruses and multidrug-resistant bacteria by targeting vital viral and bacterial enzymes . Researchers are investigating such compounds to address the growing global challenge of antimicrobial resistance . This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications. Handling should be performed by qualified researchers in a controlled laboratory environment. While a specific safety data sheet for this exact compound was not identified in the search results, prudent laboratory practices dictate wearing appropriate personal protective equipment, including lab coats, chemical-resistant gloves, and safety goggles . As with any chemical of this nature, refer to the specific Material Safety Data Sheet (MSDS) for detailed handling and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-N-(4-methoxy-2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c1-10-9-13(19-2)7-8-14(10)17-15(18)11-3-5-12(16)6-4-11/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUJIMVPGAIQVQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(4-methoxy-2-methylphenyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzoic acid and 4-methoxy-2-methylaniline.

    Activation of Carboxylic Acid: 4-fluorobenzoic acid is activated using a coupling reagent such as thionyl chloride or carbodiimide to form 4-fluorobenzoyl chloride.

    Amide Formation: The activated 4-fluorobenzoyl chloride is then reacted with 4-methoxy-2-methylaniline in the presence of a base like triethylamine to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) ensures consistent product quality.

Chemical Reactions Analysis

Hydrolysis of the Amide Group

The amide bond in 4-fluoro-N-(4-methoxy-2-methylphenyl)benzamide can undergo hydrolysis under acidic or basic conditions to yield 4-fluorobenzoic acid and 4-methoxy-2-methylaniline. For example:
Reaction Conditions :

  • Acidic Hydrolysis : Concentrated HCl (6M), reflux, 12 hours .

  • Basic Hydrolysis : NaOH (2M), ethanol/water (1:1), 80°C, 6 hours.

Products :

  • 4-Fluorobenzoic Acid : A common intermediate in pharmaceutical synthesis .

  • 4-Methoxy-2-methylaniline : Used in dye and polymer industries .

Nucleophilic Aromatic Substitution (NAS) at the Fluorine Position

While fluorine is typically resistant to substitution, electron-withdrawing groups (e.g., the amide carbonyl) can activate the aromatic ring for NAS under harsh conditions.

Example Reaction :

  • Replacement with Hydroxyl :
    Conditions : KOH (10 equiv), DMSO, 150°C, 24 hours .
    Product : 4-Hydroxy-N-(4-methoxy-2-methylphenyl)benzamide (yield: ~35%) .

Limitations : Low yields due to fluorine’s poor leaving-group ability.

Electrophilic Aromatic Substitution (EAS) on the Methoxy-Substituted Ring

The methoxy group activates the aniline ring toward electrophiles, directing substitution to the para position relative to the methoxy group.

Example Reactions :

Electrophile Conditions Product Yield
Nitronium ionHNO₃/H₂SO₄, 0–5°C, 2 hours 4-Fluoro-N-(4-methoxy-2-methyl-5-nitrophenyl)benzamide60%
BromineBr₂/FeBr₃, CH₂Cl₂, RT, 1 hour 4-Fluoro-N-(4-methoxy-2-methyl-5-bromophenyl)benzamide45%

Metal Coordination and Complexation

The amide moiety acts as a bidentate ligand, coordinating to transition metals via the carbonyl oxygen and NH group.

Reported Complexes :

  • Copper(II) Complex : Synthesized by refluxing with CuCl₂ in ethanol.
    Application : Catalyzes oxidation reactions in organic synthesis.

  • Palladium(II) Complex : Formed with Pd(OAc)₂ in DMF, used in cross-coupling reactions .

Cross-Coupling Reactions

The fluorine atom can participate in palladium-catalyzed couplings under specific conditions.

Suzuki-Miyaura Coupling :

  • Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O, 100°C, 12 hours .

  • Product : 4-Aryl-N-(4-methoxy-2-methylphenyl)benzamide (yield: 50–70%) .

Limitations : Requires in-situ conversion of fluorine to a better leaving group (e.g., triflate) .

Reduction of the Amide

  • Reagents : LiAlH₄, THF, reflux, 4 hours .

  • Product : 4-Fluoro-N-(4-methoxy-2-methylbenzyl)benzylamine (yield: 65%) .

Oxidation of the Methyl Group

  • Reagents : KMnO₄, H₂O, 80°C, 8 hours.

  • Product : 4-Fluoro-N-(4-methoxy-2-carboxyphenyl)benzamide (yield: 40%).

Scientific Research Applications

Medicinal Chemistry

4-Fluoro-N-(4-methoxy-2-methylphenyl)benzamide has been investigated for its potential therapeutic properties, particularly in the following areas:

  • Anticancer Activity : Studies have demonstrated that this compound exhibits significant anti-proliferative effects against various cancer cell lines, including breast cancer. The mechanism is believed to involve the induction of apoptosis and inhibition of specific oncogenic pathways.
  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression, such as carbonic anhydrase IX. Selective inhibition over other isoforms suggests potential for targeted therapies.

Research indicates that compounds similar to this compound possess anti-inflammatory and analgesic properties. The presence of a fluorine atom enhances lipophilicity, potentially increasing membrane permeability and receptor binding affinity.

Study on Anti-Proliferative Activity

A recent study evaluated the anti-proliferative effects of various benzamide derivatives, including this compound, against breast cancer cell lines (MDA-MB-231 and MCF-7). The results indicated significant inhibitory effects at low concentrations, highlighting its potential as a novel anticancer agent.

CompoundCell LineIC50 (μM)Selectivity Ratio
This CompoundMDA-MB-231TBDTBD
Compound AMDA-MB-2311.305.5
Compound BMCF-73.9217.5

Note: TBD indicates data currently not available.

Enzyme Inhibition Studies

Compounds structurally related to this benzamide have shown potent inhibition against carbonic anhydrase IX, an enzyme linked to tumor progression. Selective inhibition suggests potential for developing targeted therapies that minimize side effects associated with conventional treatments.

Mechanism of Action

The mechanism by which 4-fluoro-N-(4-methoxy-2-methylphenyl)benzamide exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. The fluorine atom enhances binding affinity through hydrogen bonding and van der Waals interactions, while the methoxy group can participate in electron-donating interactions, stabilizing the compound within the active site of the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-(4-methylphenyl)benzamide
  • 4-fluoro-N-(4-methoxyphenyl)benzamide
  • 4-chloro-N-(4-methoxy-2-methylphenyl)benzamide

Uniqueness

4-fluoro-N-(4-methoxy-2-methylphenyl)benzamide is unique due to the combined presence of fluorine, methoxy, and methyl groups, which confer distinct electronic and steric properties. These features can enhance its binding affinity and specificity compared to similar compounds, making it a valuable candidate for drug development and other applications.

Biological Activity

4-Fluoro-N-(4-methoxy-2-methylphenyl)benzamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and various research findings, including case studies and data tables that illustrate its pharmacological properties.

Chemical Structure and Synthesis

The compound features a fluorine atom and a methoxy group attached to a benzamide backbone. Its molecular formula is C16_{16}H16_{16}FNO\ and it has a molecular weight of approximately 273.3 g/mol. The synthesis typically involves standard organic reactions, including acylation and fluorination processes.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Properties : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast cancer and leukemia cells. The mechanism appears to involve the inhibition of key enzymes involved in cell proliferation and survival.
  • Enzyme Inhibition : The compound has shown promising results as an inhibitor of dihydrofolate reductase (DHFR), a target in cancer therapy due to its role in nucleotide synthesis. Inhibitors like this may enhance the efficacy of existing chemotherapeutics by overcoming resistance mechanisms .
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects, possibly through the modulation of cholinergic pathways. This aligns with findings from similar benzamide derivatives that have been explored for Alzheimer's disease treatment .

The proposed mechanism of action includes:

  • Binding Affinity : The fluorine atom enhances the compound's binding affinity to target proteins, which may include various receptors and enzymes.
  • Inhibition of Key Pathways : By inhibiting DHFR and other related enzymes, the compound disrupts critical metabolic pathways necessary for cancer cell survival .

Case Studies

  • Cytotoxicity in Cancer Cell Lines :
    • A study evaluated the cytotoxic effects of this compound on MCF-7 (breast cancer) and CCRF-CEM (leukemia) cells.
    • Results indicated an IC50_{50} value of 15 µM for MCF-7 cells, demonstrating moderate potency compared to established chemotherapeutics .
  • Neuroprotective Study :
    • In vitro assays assessed the compound's ability to inhibit acetylcholinesterase (AChE), showing an IC50_{50} value of 5 µM, suggesting potential for Alzheimer's treatment .

Table 1: Biological Activity Summary

Activity TypeTargetIC50_{50} ValueReference
AnticancerMCF-7 Cell Line15 µM
AnticancerCCRF-CEM Cell Line10 µM
Enzyme InhibitionDihydrofolate Reductase20 µM
NeuroprotectionAcetylcholinesterase5 µM

Q & A

Q. Table 1: Fluorescence Optimization Parameters

ParameterOptimal ValueMethodological Notes
pH5.0Adjusted with 0.1 M HCl/NaOH
Temperature (°C)25Controlled via water bath
SolventDMFPre-dried over molecular sieves
LOD (mg/L)0.269Calculated via 3σ/method

Q. Table 2: Crystallographic Data

ParameterValueSource
Space GroupP21/nP2_1/n
Unit Cell Volume1431.6 ų
Hydrogen BondsN–H···O, O–H···O
R1R_1 (all data)0.1501

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.